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For researchers, scientists, and drug development professionals, ensuring the integrity of non-

clinical laboratory data submitted to regulatory agencies is paramount. Good Laboratory

Practice (GLP) regulations provide a foundational framework for this assurance. This guide

offers a comprehensive comparison of methodologies for verifying GLP compliance, presenting

both traditional and modern risk-based approaches. By understanding the nuances of each,

organizations can optimize their quality assurance programs for efficiency and effectiveness.

The verification of GLP compliance is a critical step in the regulatory submission process,

ensuring that the data presented is a true and accurate representation of the study's findings.

[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation

for Economic Co-operation and Development (OECD) have established principles that guide

this verification, which is typically carried out through inspections and audits of non-clinical

studies.[1] These audits scrutinize various aspects of a study, from personnel qualifications and

facility conditions to the documentation of raw data and the final report.[2]

Comparing GLP Verification Methodologies
The two primary approaches to verifying GLP compliance are the traditional, checklist-based

audit and the more contemporary risk-based audit. While both aim to ensure data integrity, their

methodologies and focus differ significantly.

Traditional (Checklist-Based) GLP Audit
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The traditional approach to GLP audits relies on a comprehensive checklist to systematically

verify compliance with each clause of the GLP regulations.[3] This method is characterized by

its thoroughness and structured nature, leaving little room for ambiguity. The primary goal is to

confirm that all procedural requirements have been met and documented.

Risk-Based GLP Audit
A risk-based GLP audit, on the other hand, focuses resources on areas with the highest

potential impact on data integrity and study validity.[4] This approach acknowledges that not all

aspects of a study carry the same level of risk. By identifying and prioritizing high-risk areas,

such as novel methodologies or critical data collection points, the risk-based audit aims to be

more efficient and effective in safeguarding the reliability of the study's conclusions.[5] This

methodology is increasingly being encouraged by regulatory authorities like the UK's Medicines

and Healthcare products Regulatory Agency (MHRA).

A key alternative and complementary framework to GLP is the set of ALCOA+ principles for

data integrity. ALCOA+ is an acronym that stands for Attributable, Legible, Contemporaneous,

Original, and Accurate, with the "+" adding Complete, Consistent, Enduring, and Available.[6]

While GLP provides a comprehensive quality system, ALCOA+ offers a more focused

framework specifically for maintaining the integrity of the data itself.[7]

The following table summarizes the key differences between these approaches:
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Feature
Traditional
(Checklist-Based)
GLP Audit

Risk-Based GLP
Audit

ALCOA+ Data
Integrity
Framework

Primary Focus

Comprehensive

coverage of all GLP

regulations.

High-risk areas that

could impact data

integrity.

The inherent qualities

of the data itself.

Methodology

Systematic checking

against a pre-defined

list.[3]

Identification,

analysis, and

evaluation of risks.[4]

Adherence to a set of

guiding principles.[6]

Resource Allocation
Evenly distributed

across all areas.

Concentrated on high-

priority areas.

Applied throughout

the data lifecycle.

Flexibility
Low, follows a rigid

structure.

High, adaptable to the

specific study and its

risks.

High, principles are

applicable across

various systems.

Goal
Confirm procedural

compliance.

Proactively mitigate

risks to data integrity.

Ensure data is

fundamentally

trustworthy.

Quantitative Insights from Regulatory Inspections
Analysis of GLP inspection findings from regulatory bodies like the MHRA provides valuable

quantitative data on common areas of non-compliance. This data can help organizations focus

their internal audit efforts.
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Deficiency Category
(MHRA Data)

Percentage of Major
Findings

Key Areas of Concern

Study Conduct High

Inadequate documentation of

procedures, deviations not

properly recorded.

Quality Assurance Moderate
Insufficient monitoring of

studies, inadequate audit trails.

Facilities and Equipment Moderate
Lack of proper calibration and

maintenance records.

Personnel Low Insufficient training records.

Test and Control Articles Low
Improper characterization and

handling.

This table is a representation of common findings and percentages may vary by reporting

period.

Experimental Protocols for GLP Compliance
Verification
To provide a practical understanding of how these audits are conducted, the following sections

detail the methodologies for both traditional and risk-based GLP audits.

Experimental Protocol: Traditional (Checklist-Based)
GLP Audit
Objective: To systematically verify compliance of a non-clinical study with all applicable GLP

regulations.

Methodology:

Pre-Audit Preparation:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Review the study protocol, Standard Operating Procedures (SOPs), and relevant GLP

regulations.

Develop a comprehensive audit checklist based on the applicable regulations (e.g., 21

CFR Part 58, OECD Principles of GLP).

On-Site Audit Conduct:

Opening Meeting: Introduce the audit team, explain the scope and agenda of the audit.

Facility Inspection: Physically inspect the testing facility, including animal rooms,

laboratories, and archives, against the checklist requirements.

Personnel Interviews: Interview key personnel, including the Study Director, Quality

Assurance (QA) staff, and technical staff, to confirm their qualifications and understanding

of their roles.

Documentation Review: Systematically review all study-related documents, including raw

data, equipment logs, training records, and the draft final report, cross-referencing with the

checklist.

Closing Meeting: Present the audit findings to the facility management, clarifying any

observations and discussing potential corrective actions.

Post-Audit Activities:

Prepare a detailed audit report outlining all findings, categorized by severity (e.g., critical,

major, minor).

Review the facility's proposed corrective and preventive actions (CAPAs).

Follow up to ensure the effective implementation of CAPAs.

Experimental Protocol: Risk-Based GLP Audit
Objective: To focus audit resources on the areas of a non-clinical study that pose the greatest

risk to data integrity and regulatory compliance.
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Methodology:

Risk Assessment Phase:

Risk Identification: In collaboration with the study team, identify potential risks throughout

the study lifecycle. This can be based on factors such as the complexity of the study, the

novelty of the techniques used, and historical data on common findings.

Risk Analysis: Evaluate the likelihood and potential impact of each identified risk.

Risk Evaluation: Prioritize the identified risks to determine the focus of the audit.

Audit Planning and Conduct:

Develop a tailored audit plan that concentrates on the high-risk areas identified in the risk

assessment.

The on-site audit will follow a similar structure to the traditional audit (opening meeting,

inspections, interviews, documentation review, closing meeting), but the depth and focus

of the investigation will be guided by the risk assessment. For example, more time will be

spent auditing the procedures and data related to a novel analytical method than a routine

procedure with a long history of compliance.

Risk Management and Reporting:

The audit report will not only detail the findings but also provide an assessment of the

overall risk to the study's integrity.

The CAPA plan will be evaluated based on its effectiveness in mitigating the identified

risks.

The results of the audit will be used to update the risk assessment for future studies.

Visualizing GLP Verification Workflows
To further clarify the processes involved in GLP compliance verification, the following diagrams

illustrate the workflows for traditional and risk-based audits, as well as a comparison of their

core principles.
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Caption: Workflow of a Traditional (Checklist-Based) GLP Audit.
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Caption: Workflow of a Risk-Based GLP Audit.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1221625?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Traditional Approach

Risk-Based Approach

ALCOA+ Framework

Focus: Comprehensive Compliance Method: Checklist-Based Goal: Procedural Adherence

Focus: High-Impact Areas Method: Risk Assessment Goal: Proactive Mitigation

Focus: Data Qualities Method: Principle-Based Goal: Inherent Trustworthiness

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Good laboratory practice - Wikipedia [en.wikipedia.org]

2. epa.gov [epa.gov]

3. safetyculture.com [safetyculture.com]

4. Risk-based assessment applied to QA GLP audits. How to fulfill regulatory requirements
while making the best use of our common sense, knowledge, talents, and resources? -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Ensuring Data Integrity in Clinical Trials [freyrsolutions.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1221625?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221625?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Good_laboratory_practice
https://www.epa.gov/sites/default/files/2013-09/documents/glp-c-02.pdf
https://safetyculture.com/library/health-and-safety/good-laboratory-practice-glp-protocol-template
https://pubmed.ncbi.nlm.nih.gov/19352000/
https://pubmed.ncbi.nlm.nih.gov/19352000/
https://pubmed.ncbi.nlm.nih.gov/19352000/
https://www.researchgate.net/publication/24262940_Risk-based_assessment_applied_to_QA_GLP_audits_How_to_fulfill_regulatory_requirements_while_making_the_best_use_of_our_common_sense_knowledge_talents_and_resources
https://www.freyrsolutions.com/blog/ensuring-data-integrity-in-clinical-trials-a-sponsors-guide-to-oversight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. pharmtech.com [pharmtech.com]

To cite this document: BenchChem. [Navigating GLP Compliance: A Comparative Guide to
Verification Strategies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221625#verification-of-glp-compliance-for-data-
submitted-to-regulatory-agencies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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